Dibutyl fluorophosphate

Vue d'ensemble

Description

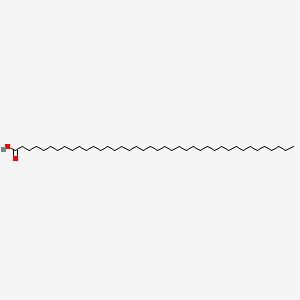

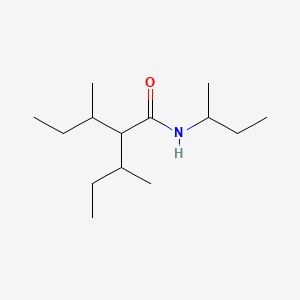

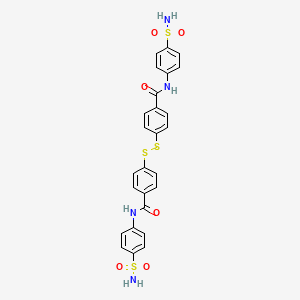

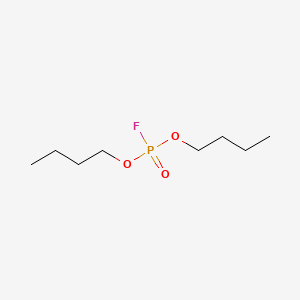

Dibutyl fluorophosphate is an organophosphorus compound with the chemical formula C8H18FO3P. It is a colorless liquid that is primarily known for its use as a chemical intermediate and in various scientific research applications. This compound is part of the broader class of fluorophosphates, which are characterized by the presence of a fluorine atom bonded to a phosphorus atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibutyl fluorophosphate can be synthesized through the reaction of dibutyl phosphite with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(C4H9O)2P-H+SF4→(C4H9O)2P-F+H2S

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyl fluorophosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form dibutyl phosphate and hydrogen fluoride.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products Formed

Hydrolysis: Dibutyl phosphate and hydrogen fluoride.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Dibutyl fluorophosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Employed in studies involving enzyme inhibition, particularly those targeting acetylcholinesterase.

Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its enzyme inhibitory properties.

Industry: Utilized in the production of flame retardants and plasticizers.

Mécanisme D'action

The primary mechanism of action of dibutyl fluorophosphate involves the inhibition of enzymes, particularly acetylcholinesterase. It forms a covalent bond with the serine residue at the active site of the enzyme, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.

Dimethyl fluorophosphate: Known for its use as a nerve agent and enzyme inhibitor.

Diethyl fluorophosphate: Similar in structure and function to dibutyl fluorophosphate but with different alkyl groups.

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and interaction with biological targets. Its relatively lower toxicity compared to some other fluorophosphates makes it a valuable tool in scientific research.

Propriétés

IUPAC Name |

1-[butoxy(fluoro)phosphoryl]oxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18FO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGTZNAKCDDKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217753 | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-48-6 | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.